N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused bicyclic core with a thiazole ring and pyridazine moiety. Key structural features include:
- Morpholino substituent: A six-membered morpholine ring at position 2, which may improve solubility and influence target binding.
- Phenyl group at position 7: Contributes to aromatic stacking interactions.
Notably, the compound exists as a tautomeric mixture (3c-I and 3c-A) in a 1:1 ratio, as observed via ¹H NMR . This tautomerism could impact its stability, reactivity, and biological activity compared to non-tautomeric analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-2-34-19-10-8-18(9-11-19)26-20(31)16-30-24(32)22-23(21(28-30)17-6-4-3-5-7-17)35-25(27-22)29-12-14-33-15-13-29/h3-11H,2,12-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZNEZHJDHSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-pyridazine core and subsequent functionalization to introduce the ethoxy and morpholino groups. The synthetic route is crucial for optimizing yield and purity, which directly impacts biological activity.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of related compounds with similar structures. For instance, nitrogen-rich heterocycles have shown significant cytotoxic activity against various cancer cell lines. In one study, compounds derived from thiazole and pyridine exhibited IC50 values indicating strong inhibition of cell proliferation in cancer models such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . Although specific data on this compound is limited, its structural analogs suggest potential efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation .
- Inhibition of Key Enzymes : Compounds with similar moieties often act as enzyme inhibitors, affecting pathways critical for tumor growth and survival.
- Interaction with DNA : Some thiazole derivatives interact with DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Study on Thiazole Derivatives : A study focused on thiazole derivatives reported significant antitumor activity linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. The presence of specific substituents was correlated with enhanced lipophilicity and cellular uptake .
- Morpholino Compounds : Research has indicated that morpholino groups can enhance the selectivity and potency of compounds against cancer cells, potentially reducing off-target effects seen in traditional chemotherapeutics .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the thiazolo structure can enhance activity against various bacterial strains, making these compounds candidates for antibiotic development .
Anticancer Properties
Compounds similar to N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been evaluated for anticancer activity. For instance, thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .
Mechanistic Insights
Inhibition of Enzymatic Activity
The compound is believed to inhibit specific enzymes involved in disease pathways. For example, certain thiazole derivatives have shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling . This inhibition could be a mechanism through which this compound exerts its therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. The presence of the ethoxy and morpholino groups is essential for enhancing solubility and bioavailability. Comparative studies with similar compounds have indicated that modifications to these groups can significantly affect the potency and selectivity of the compound against target enzymes or receptors .
Case Study 1: Antimicrobial Evaluation
A study conducted on thiazolo[4,5-d]pyridazine derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications similar to those found in this compound could lead to new antibiotics .
Case Study 2: Anticancer Research
In vitro studies revealed that certain thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies . The findings suggest that this compound may share these beneficial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
a. N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Substituent differences: 4-Chlorophenyl vs. 4-ethoxyphenyl: Chlorine’s electron-withdrawing nature may reduce lipophilicity compared to the ethoxy group. 2-Thienyl vs.
- Key implications : The chloro and thienyl groups may reduce metabolic stability but enhance electrophilic reactivity .
b. Coumarin-Acetamide Derivatives ()
- Core difference : Coumarin (benzopyrone) replaces thiazolo-pyridazine.
- Functional similarity : Acetamide linkage and antioxidant activity (superior to ascorbic acid in coumarin derivatives).
- Synthetic routes: Cyclization with thioglycolic acid or maleic anhydride yields oxazepin or thiazolidinone derivatives .
c. Pyrimido[4,5-d][1,3]oxazin Derivatives ()
Substituent-Driven Comparisons
a. Morpholino-Containing Compounds
- Target compound: Morpholino at position 2.
- Analogues: 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (): Morpholine carbonyl enhances hydrogen-bonding capacity. EP 4374877 A2 derivatives (): Morpholine-ethoxy groups in pyrrolo-pyridazine carboxamides.
- Functional role : Morpholine improves aqueous solubility and may modulate kinase or protease inhibition .
b. Ethoxyphenyl Acetamide Derivatives
- Target compound : Ethoxyphenyl group increases lipophilicity (logP ~3.5 predicted).
- Analogues: N-(3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamides (): Ethoxy groups in tetrahydrofuran-oxyquinoline derivatives. Indazole-based acetamides (): Ethoxyphenyl linked to antiproliferative agents.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how do they influence its bioactivity?
- Answer : The compound features a thiazolo[4,5-d]pyridazine core substituted with a morpholino group (enhancing solubility and hydrogen-bonding potential), a phenyl ring at position 7 (contributing to hydrophobic interactions), and an ethoxyphenyl acetamide moiety (modulating target selectivity). These groups synergize to interact with biological targets such as kinases or inflammatory mediators. Structural confirmation relies on NMR (1H/13C), mass spectrometry (HRMS), and X-ray crystallography .
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions ensure high yields?
- Answer : Synthesis typically involves:
Thiazole ring formation : Using phosphorus pentasulfide under anhydrous conditions.
Acetamide coupling : Employing acyl chlorides and triethylamine in DMF or DMSO at 60–80°C.
Morpholino introduction : Nucleophilic substitution with morpholine in refluxing ethanol.
Key conditions include inert atmosphere (N₂/Ar), controlled temperature, and chromatography (HPLC/TLC) for purity validation. Yields range from 45–70% depending on solvent choice (e.g., DMF > ethanol) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Answer :
- NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., ethoxy group δ ~1.3 ppm for CH₃).
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₈N₄O₄S: 528.18).
- Thermal analysis : DSC determines melting point (~220–225°C) and thermal stability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways for this compound?
- Answer : Quantum mechanical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s reaction path search algorithms (using Gaussian 16) predict regioselectivity in thiazole formation. Machine learning (e.g., SciKit-Learn) analyzes historical reaction data to recommend solvent/base pairs, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Answer : Contradictions arise from assay variability (cell lines, endpoint measurements) or impurities. Mitigation strategies:
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis via flow cytometry) assays.
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholino with piperazine) to isolate pharmacophore contributions.
- Purity validation : Use LC-MS (>95% purity threshold) to exclude batch-specific impurities .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Answer : Stability is assessed via:
- Plasma stability assays : Incubate with human plasma (37°C, 24h); quantify degradation via HPLC.
- pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify labile groups (e.g., morpholino ring stability at gastric pH).
- Metabolite profiling : Use hepatocyte microsomes + LC-MS/MS to detect oxidative metabolites. Instability in acidic conditions may require prodrug formulations .
Q. What advanced techniques elucidate the compound’s binding mode to its biological target?
- Answer :
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding pockets.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
